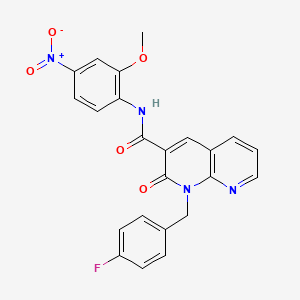![molecular formula C14H15ClN2O2 B2459374 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide CAS No. 2034509-12-9](/img/structure/B2459374.png)
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The compound features a benzamide core with a 3-chloro substituent and a 3-(3-methylisoxazol-5-yl)propyl side chain. Isoxazole derivatives, such as the one present in this compound, are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Propyl Chain: The 3-(3-methylisoxazol-5-yl)propyl side chain can be introduced through a nucleophilic substitution reaction, where the isoxazole derivative reacts with a suitable alkyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the acylation of the amine group with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of amides or thioethers
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential use as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide: Known for its anti-inflammatory and antimicrobial properties.
3-chloro-N-(3-(3-methylisoxazol-5-yl)propyl)propanamide: Similar structure but with a propanamide core, studied for its antifungal activities.
3-chloro-N-(3-(3-methylisoxazol-5-yl)propyl)oxalamide: Contains an oxalamide core, known for its potential anticancer properties.
Uniqueness
This compound is unique due to its specific combination of a benzamide core with a 3-chloro substituent and a 3-(3-methylisoxazol-5-yl)propyl side chain, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10-8-13(19-17-10)6-3-7-16-14(18)11-4-2-5-12(15)9-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKQTYEGAYERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one](/img/structure/B2459291.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2459295.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide](/img/structure/B2459298.png)
![1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2459299.png)
![Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2459301.png)
![1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2459303.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)

![2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2459310.png)


